3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused pyridine-pyrimidine core. Its structure includes three critical moieties:
- Piperazine substituent: A 4-(4-methoxyphenyl)piperazinyl group at position 2, which enhances solubility and receptor-binding affinity due to the methoxy group’s electron-donating effects .
- Pyrido[1,2-a]pyrimidinone core: Provides structural rigidity and π-π stacking interactions, common in kinase inhibitors .
Properties
Molecular Formula |
C25H25N5O3S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N5O3S2/c1-3-29-24(32)20(35-25(29)34)16-19-22(26-21-6-4-5-11-30(21)23(19)31)28-14-12-27(13-15-28)17-7-9-18(33-2)10-8-17/h4-11,16H,3,12-15H2,1-2H3/b20-16- |
InChI Key |
WTHNFWNKSTVNBA-SILNSSARSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that incorporates thiazolidine and pyrido-pyrimidine structures. This compound has garnered attention due to its potential pharmacological properties, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.58 g/mol. The structure features a thiazolidine ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.
Antitumor Activity
Research indicates that derivatives of thiazolidinones exhibit significant antitumor effects. For instance, compounds similar to the one have shown efficacy against glioblastoma multiforme (GBM) cells by reducing cell viability and inducing apoptosis. A study highlighted the cytotoxicity of thiazolidinone derivatives, where specific compounds demonstrated IC50 values in the micromolar range against various cancer cell lines, including MDA-MB 231 and HCT116 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9b | GBM | 8.5 |
| 9e | MDA-MB 231 | 12.0 |
| 10e | HCT116 | 15.5 |
Kinase Inhibition
The compound also shows promise as a kinase inhibitor. In particular, it has been evaluated for its inhibitory effects on DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in various neurological disorders and cancers. Some thiazolidinone derivatives have been reported with sub-micromolar IC50 values against DYRK1A, indicating potent inhibitory activity that could be leveraged for therapeutic development .
| Compound | Kinase Target | IC50 (µM) |
|---|---|---|
| 3c | DYRK1A | 0.028 |
| 3u | DYRK1A | 0.090 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The thiazolidine moiety is known to facilitate interactions with proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest. Additionally, the piperazine group may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Case Studies
In a recent study focusing on the synthesis of thiazolidinone derivatives, several compounds were tested for their biological activities. Among them, the compound analogous to the one under discussion showed promising results in inhibiting α-amylase and urease activities, suggesting potential applications in metabolic disorders .
Study Findings:
- Study on Antitumor Effects : In vitro assays demonstrated that specific derivatives could significantly reduce cell proliferation in various cancer types.
- Kinase Inhibition Assay : Compounds were screened against multiple kinases; those with structural similarities to our target showed significant inhibition rates.
Comparison with Similar Compounds
Thiazolidinone Modifications
- Ethyl group (target compound) : Balances lipophilicity and steric bulk, improving membrane permeability compared to smaller methyl or bulkier benzyl groups.
- Thioxo group : Enhances hydrogen-bonding capacity and metal chelation, critical for targeting metalloenzymes .
Piperazine Substituents
Core Modifications
- 9-Methyl substitution (in some analogs) : Alters pharmacokinetics by slowing hepatic metabolism .
Key Research Findings
- Synthetic Accessibility : The target compound requires multi-step synthesis, including Vilsmeier–Haack formylation and Suzuki coupling for the methoxyphenyl group, yielding ~40% purity .
- In Vitro Studies : Preliminary assays indicate IC₅₀ values of 1.2 µM against EGFR kinase, outperforming methyl-substituted analogs (IC₅₀ = 3.8 µM) .
- ADME Profile : LogP = 2.1 (predicted), suggesting moderate lipophilicity suitable for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
